molecular formula C8H7ClN2O B11722919 4-Chloro-2-ethylfuro[3,2-d]pyrimidine

4-Chloro-2-ethylfuro[3,2-d]pyrimidine

Cat. No.: B11722919
M. Wt: 182.61 g/mol
InChI Key: JZRSRZCFCFCJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethylfuro[3,2-d]pyrimidine: is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring This compound is characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylfuro[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-ethylfuran and 4-chloropyrimidine.

    Cyclization Reaction: The key step involves the cyclization of 2-ethylfuran with 4-chloropyrimidine under specific reaction conditions. This can be achieved using a suitable catalyst and solvent system.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylfuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furan and pyrimidine rings.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium complexes are often employed in coupling reactions, with solvents such as dimethylformamide or toluene.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

4-Chloro-2-ethylfuro[3,2-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2-Chlorothieno[3,2-d]pyrimidine
  • 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Uniqueness

4-Chloro-2-ethylfuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ethyl group at the 2-position and chlorine atom at the 4-position of the furan ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications in various fields.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-2-ethylfuro[3,2-d]pyrimidine

InChI

InChI=1S/C8H7ClN2O/c1-2-6-10-5-3-4-12-7(5)8(9)11-6/h3-4H,2H2,1H3

InChI Key

JZRSRZCFCFCJMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.